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molecular formula C13H18O2 B8559833 [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol

Cat. No. B8559833
M. Wt: 206.28 g/mol
InChI Key: PCEGMPLXYKKKAL-UHFFFAOYSA-N
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Patent
US08357721B2

Procedure details

To a solution under nitrogen of 410 mg (1.9 mmol) of the compound prepared in Example 1b, in 100 ml of THF, are added 1.024 ml (2 mmol) of BH3.Me2S (2 M solution in toluene). After stirring for two hours at room temperature, 39.5 ml of water, 89.5 ml of toluene and 283 mg (1.1 equivalents) of K2CO3 dissolved in 39.5 ml of water are added. After separation of the phases by settling, the organic phase is recovered and the aqueous phase is extracted with 80 ml of toluene. The combined organic phases are washed with water, dried over Na2SO4 and concentrated under vacuum to give 299 mg of a yellow oil. This oil is taken up in 35 ml of methanol and stirred for one hour at room temperature.
[Compound]
Name
compound
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
89.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
283 mg
Type
reactant
Reaction Step Three
Name
Quantity
39.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
39.5 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
S(C)[CH3:2].[C:4]1([CH3:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:11]([O-:14])([O-])=O.[K+].[K+].[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>O>[CH:17]1([CH2:21][O:20][CH2:19][CH2:10][C:4]2[CH:9]=[CH:8][C:7]([CH2:11][OH:14])=[CH:6][CH:5]=2)[CH2:18][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
compound
Quantity
410 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
89.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
283 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
39.5 mL
Type
solvent
Smiles
O
Name
Quantity
39.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
After separation of the phases
CUSTOM
Type
CUSTOM
Details
the organic phase is recovered
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 80 ml of toluene
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)COCCC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 299 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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